molecular formula C10H11BrO2 B233587 [(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate CAS No. 149172-65-6

[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate

Cat. No.: B233587
CAS No.: 149172-65-6
M. Wt: 258.19 g/mol
InChI Key: UWQNJJGNFAFFGH-XFFZJAGNSA-N
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Description

[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate is an organic compound with the molecular formula C12H9F3O3 and a molecular weight of 258.19 g/mol This compound is characterized by the presence of a benzoyl group, a trifluoromethyl group, and an acetoxy group attached to an ethene backbone

Preparation Methods

The synthesis of [(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate typically involves the reaction of benzoyl chloride with trifluoromethylacetylene in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate can be compared with other similar compounds, such as:

Properties

CAS No.

149172-65-6

Molecular Formula

C10H11BrO2

Molecular Weight

258.19 g/mol

IUPAC Name

[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate

InChI

InChI=1S/C12H9F3O3/c1-8(16)18-11(12(13,14)15)7-10(17)9-5-3-2-4-6-9/h2-7H,1H3/b11-7+

InChI Key

UWQNJJGNFAFFGH-XFFZJAGNSA-N

Isomeric SMILES

CC(=O)O/C(=C\C(=O)C1=CC=CC=C1)/C(F)(F)F

SMILES

CC(=O)OC(=CC(=O)C1=CC=CC=C1)C(F)(F)F

Canonical SMILES

CC(=O)OC(=CC(=O)C1=CC=CC=C1)C(F)(F)F

Synonyms

1-benzoyl-2-trifluoromethyl-2-acetoxyethene
BTAE-1,2,2

Origin of Product

United States

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